N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

Regioisomerism Physicochemical Properties Drug Design

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a synthetic 1,2,5-oxadiazole (furazan) derivative belonging to a class of compounds investigated for antiproliferative , antiplasmodial , and herbicidal activities. Its core scaffold features a 4-chlorophenyl substituent at the 4-position of the 1,2,5-oxadiazole ring and a 4-(2-methylpropoxy)benzamide moiety at the 3-position, distinguishing it from closely related regioisomers and analogs where these substituents are inverted.

Molecular Formula C19H18ClN3O3
Molecular Weight 371.8 g/mol
Cat. No. B12114313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
Molecular FormulaC19H18ClN3O3
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClN3O3/c1-12(2)11-25-16-9-5-14(6-10-16)19(24)21-18-17(22-26-23-18)13-3-7-15(20)8-4-13/h3-10,12H,11H2,1-2H3,(H,21,23,24)
InChIKeyGOQRSEAPQWJXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide: Procurement-Relevant Identity and Class Overview


N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a synthetic 1,2,5-oxadiazole (furazan) derivative belonging to a class of compounds investigated for antiproliferative [1], antiplasmodial [2], and herbicidal [3] activities. Its core scaffold features a 4-chlorophenyl substituent at the 4-position of the 1,2,5-oxadiazole ring and a 4-(2-methylpropoxy)benzamide moiety at the 3-position, distinguishing it from closely related regioisomers and analogs where these substituents are inverted . This specific arrangement is structurally analogous to the STAT3 inhibitor lead MD77 [1].

Why Generic Substitution Fails: Structural and Electronic Uniqueness of N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide


In-class substitution is not feasible due to the critical influence of both regioisomerism and substituent electronic profiles on biological activity. The 1,2,5-oxadiazole (furazan) ring possesses a strong inductive effect comparable to trifluoromethyl or tetrazolyl groups, which is absent in the more common 1,2,4- and 1,3,4-oxadiazole isomers . Furthermore, within this specific scaffold, inversion of the substituents on the phenyl rings (regioisomerism) has been shown to significantly alter antiproliferative potency in related series; for example, compound 4 (a regioisomer of MD77 where para-substituents were inverted) exhibited a superior antiproliferative profile compared to the lead MD77, including activity against breast cancer cell lines MCF-7 and MDA-MB-468 [1]. Similarly, replacing the electron-withdrawing trifluoromethyl group (as in MD77) with an electron-donating alkoxy group can modulate target binding, selectivity, and pharmacokinetic properties, making simple substitution unreliable without empirical validation.

Quantitative Differentiation Evidence for N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide


Regioisomeric Differentiation: Impact of Inverted Substituents on Physicochemical Properties

This target compound is a regioisomer of the commercially available 4-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide. In the target compound, the 4-chlorophenyl group is on the oxadiazole ring and the 4-(2-methylpropoxy) group is on the benzamide, whereas in the comparator these groups are swapped. This inversion alters the electronic and steric environment of the furazan core . While specific biological data for the target compound is not yet publicly available, in a related series, regioisomerism critically impacted antiproliferative activity: compound 4 (inverted substituents relative to MD77) showed a GI50 of 1.48 μM against HeLa cells, outperforming the lead [1].

Regioisomerism Physicochemical Properties Drug Design

Substituent Electronic Modulation: Isobutoxy vs. Trifluoromethyl in the STAT3-Targeting Series

This compound is a direct analog of the STAT3 inhibitor MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide), which binds the STAT3-SH2 domain with an IC50 of 17.7 μM and exhibits significant antiproliferative activity against a panel of tumor cell lines [1]. The target compound replaces the strong electron-withdrawing trifluoromethyl (-CF3) group with an electron-donating isobutoxy (-OCH2CH(CH3)2) group. This substitution is expected to reverse the electronic character of the benzamide ring, potentially altering hydrogen bond acceptor/donor interactions with the SH2 domain and affecting pharmacokinetic properties such as lipophilicity and metabolic stability . Direct activity data for the target compound against STAT3 is not published, constituting a gap in the evidence.

STAT3 Inhibition Electronic Effects Cancer

Chemotype Scaffold Advantage: 1,2,5-Oxadiazole (Furazan) vs. Other Oxadiazole Isomers

The 1,2,5-oxadiazole (furazan) core of this compound offers distinct advantages over the more commonly employed 1,2,4- and 1,3,4-oxadiazole isomers. The furazan ring possesses a strong inductive effect comparable to trifluoromethyl or tetrazolyl groups, which can enhance metabolic stability and modulate physicochemical properties . This scaffold is used relatively sparingly in drug development, making it a valuable chemotype for scaffold-hopping and intellectual property differentiation. The target compound incorporates this privileged furazan core, whereas most commercial oxadiazole libraries are dominated by 1,3,4-oxadiazole derivatives .

Furazan Scaffold Hopping Drug-Likeness

Herbicidal Potential: Alignment with a Defined Patent Class

The N-(1,2,5-oxadiazol-3-yl)benzamide scaffold is protected by a granted patent (US 8,288,316 B2) claiming herbicidal utility [1]. The patent describes compounds where the phenyl ring of the benzamide is substituted in the 2-, 3-, and 4-positions by selected radicals, including halogen and alkoxy groups. The target compound's substitution pattern (4-chlorophenyl on the oxadiazole; 4-isobutoxy on the benzamide) falls within the generic scope of this patent, suggesting potential herbicidal applications. However, specific herbicidal efficacy data (e.g., weed control percentage, application rates) for this exact compound is not disclosed in the available patent literature.

Herbicide Agrochemical Weed Control

Recommended Application Scenarios for N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide


STAT3-Targeted Anticancer Lead Optimization

As a direct analog of the established STAT3-SH2 domain inhibitor MD77 (IC50 = 17.7 μM) [1], this compound serves as a crucial probe for understanding the SAR of the benzamide moiety. Replacing the -CF3 group with an -OCH2CH(CH3)2 moiety allows medicinal chemists to investigate electronic and steric effects on STAT3 binding and antiproliferative activity, a research direction validated by previous studies on MD77 derivatives [2].

Regioisomer Profiling in Oxadiazole-Based Drug Discovery

The target compound is a distinct regioisomer of the commercially available 4-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide (ChemDiv D269-1011) . Comparative biological evaluation of these two regioisomers can elucidate the impact of spatial pharmacophore arrangement on target engagement, selectivity, and cellular potency, as highlighted by the divergent antiproliferative profiles of regioisomers in the MD77 series [2].

Herbicide Discovery and Agrochemical Screening

The core N-(1,2,5-oxadiazol-3-yl)benzamide scaffold is claimed for herbicidal applications under US 8,288,316 B2 [3]. This specific compound, with its unique combination of a 4-chlorophenyl group on the oxadiazole and a 4-isobutoxybenzamide, represents a novel substitution pattern for evaluation in weed control assays against broad-leaved and grass weeds.

Furazan-Containing Library Design for Underexploited Chemical Space

The 1,2,5-oxadiazole (furazan) ring is an underutilized heterocycle with unique electronic properties that can enhance metabolic stability and offer IP differentiation . Incorporating this compound into screening libraries provides access to chemical space that is distinct from the more common 1,3,4-oxadiazole-containing compounds, supporting novel hit identification campaigns.

Quote Request

Request a Quote for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.